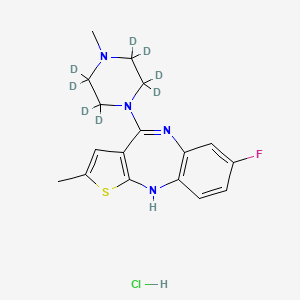
Flumezapine-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flumezapine-d8 (hydrochloride) is a deuterated form of Flumezapine, an investigational antipsychotic drug. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound. This compound is primarily used in scientific research and is not intended for clinical use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flumezapine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Flumezapine molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of deuterated reagents under controlled conditions. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
The industrial production of Flumezapine-d8 (hydrochloride) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and effective for research purposes. The compound is then purified and crystallized to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Flumezapine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Flumezapine-d8 (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.
Drug Development: Serving as a tracer in drug development to understand the behavior of Flumezapine and its derivatives.
Environmental Studies: Used as a standard for detecting environmental pollutants and studying their impact.
Mecanismo De Acción
Flumezapine-d8 (hydrochloride) exerts its effects by antagonizing dopamine receptors in the brain, similar to its non-deuterated counterpart. It also interacts with other receptors, such as muscarinic receptors. The deuterium labeling does not significantly alter the mechanism of action but helps in studying the pharmacokinetics and metabolic profiles more accurately.
Comparación Con Compuestos Similares
Flumezapine-d8 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Flumezapine: The non-deuterated form of the compound.
Olanzapine: A structurally related antipsychotic drug.
Clozapine: Another antipsychotic with a similar mechanism of action.
The uniqueness of Flumezapine-d8 (hydrochloride) lies in its use as a tracer for studying pharmacokinetics and metabolism, providing valuable insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C17H20ClFN4S |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
7-fluoro-2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrochloride |
InChI |
InChI=1S/C17H19FN4S.ClH/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11;/h3-4,9-10,20H,5-8H2,1-2H3;1H/i5D2,6D2,7D2,8D2; |
Clave InChI |
CNEYNQSUTXCXMQ-CADLHFACSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)F)NC4=C2C=C(S4)C)([2H])[2H])[2H].Cl |
SMILES canónico |
CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


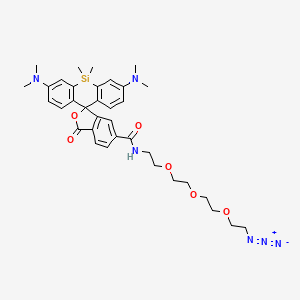

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
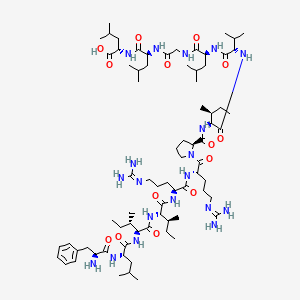
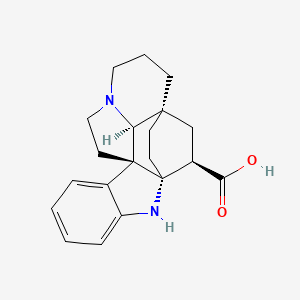
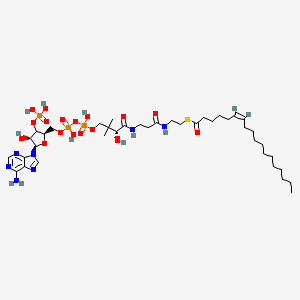
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

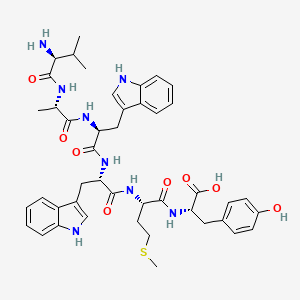
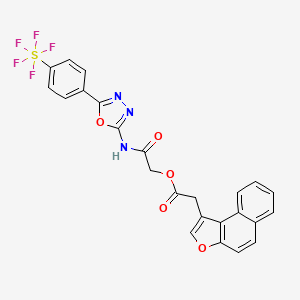


![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
